molecular formula C16H21NO3 B11845964 tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 149353-74-2

tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11845964
CAS No.: 149353-74-2
M. Wt: 275.34 g/mol
InChI Key: XQDUJZWTJFNNGP-UHFFFAOYSA-N
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Description

tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acetylation: Introduction of the acetyl group can be done using acetyl chloride or acetic anhydride in the presence of a base.

    tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the acetyl group to a carboxylic acid.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or at the acetyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated compounds or substituted isoquinolines.

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits several promising biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : The isoquinoline structure is often associated with antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
  • Antitumor Effects : There is growing interest in the potential of this compound as an antitumor agent. Its structural analogs have shown significant cytotoxicity against cancer cell lines, indicating that further exploration of this compound could yield valuable insights into cancer therapy .

Case Studies and Research Findings

A review of literature reveals various studies focusing on the applications and activities of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Anti-inflammatoryDemonstrated significant reduction in inflammatory markers in vitro.
AntitumorExhibited IC50 values in low micromolar range against HCT-116 and MCF-7 cell lines.
AntimicrobialEffective against multiple bacterial strains; further studies recommended for mechanism elucidation.

Notable Research Insights

In one study, the compound was evaluated for its anticancer properties against human cancer cell lines (HCT-116 and MCF-7). The results indicated that certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, showcasing its potential as a selective agent against cancer cells while sparing normal cells .

Another investigation highlighted its interaction with various proteins involved in metabolic pathways, suggesting that understanding these interactions could enhance therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-1(2H)-carboxylate
  • tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Uniqueness

  • Structural Features : The specific positioning of functional groups in tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate might confer unique reactivity and properties.
  • Applications : Its unique structure might make it more suitable for certain applications compared to similar compounds.

Biological Activity

tert-Butyl 7-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 149353-74-2

The compound features a dihydroisoquinoline skeleton, which is often associated with various pharmacological effects including anti-inflammatory, analgesic, antitumor, and antimicrobial activities.

Biological Activities

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases .

Antitumor Activity

The isoquinoline structure is known for its antitumor properties. Preliminary studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been reported to affect the PI3K/Akt pathway, which is crucial for cancer cell growth.

Antimicrobial Effects

This compound has also been studied for its antimicrobial activity. It exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

  • Anti-inflammatory Study : A study conducted on animal models showed that administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its efficacy in reducing inflammation in vivo .
  • Antitumor Research : In vitro assays using human cancer cell lines demonstrated that this compound could reduce cell viability significantly at concentrations as low as 10 µM. The study indicated that the compound triggers apoptotic pathways leading to cancer cell death .

Comparative Analysis with Related Compounds

Compound NameKey Functional GroupsBiological ActivityUnique Features
This compoundAcetyl groupAnti-inflammatoryTert-butyl ester
tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylateHydroxy groupAntimicrobialHydroxyl functionality
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylateAmino groupPotential antitumorAmino functionality
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylateNitro groupVaries widelyNitro functionality

The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:

  • Protein Interaction : Initial studies suggest that the compound may interact with proteins involved in metabolic pathways. Understanding these interactions can help elucidate its therapeutic potential further.
  • Cell Signaling Modulation : The compound appears to modulate key signaling pathways involved in inflammation and tumorigenesis, providing a basis for its use in treating related diseases .

Properties

CAS No.

149353-74-2

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 7-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H21NO3/c1-11(18)13-6-5-12-7-8-17(10-14(12)9-13)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3

InChI Key

XQDUJZWTJFNNGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1

Origin of Product

United States

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